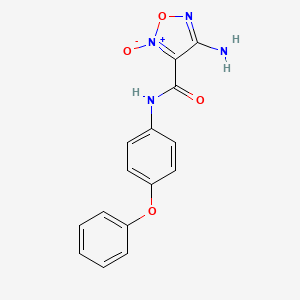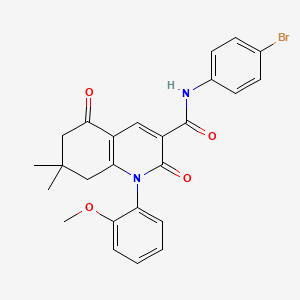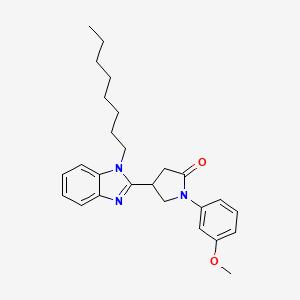![molecular formula C23H16FNO4S B11488781 3-(4-Fluorophenyl)-5-oxo-7-[4-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11488781.png)
3-(4-Fluorophenyl)-5-oxo-7-[4-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-5-oxo-7-[4-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound that features a thieno[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-oxo-7-[4-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid typically involves multiple steps:
Formation of the Thieno[3,2-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Attachment of the Prop-2-yn-1-yloxy Group: This step may involve the use of propargyl alcohol derivatives and appropriate coupling reagents.
Final Functionalization: The carboxylic acid group is introduced through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-b]pyridine core.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: The fluorophenyl and prop-2-yn-1-yloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used to study enzyme interactions and binding affinities due to its structural complexity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5-oxo-7-[4-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-oxo-7-[4-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
- 3-(4-Methylphenyl)-5-oxo-7-[4-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
Uniqueness
The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-5-oxo-7-[4-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid imparts unique electronic properties, making it distinct from its analogs. This fluorine substitution can enhance the compound’s binding affinity and selectivity towards specific molecular targets, potentially leading to improved therapeutic efficacy.
Properties
Molecular Formula |
C23H16FNO4S |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-oxo-7-(4-prop-2-ynoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C23H16FNO4S/c1-2-11-29-16-9-5-13(6-10-16)17-12-18(26)25-20-19(14-3-7-15(24)8-4-14)22(23(27)28)30-21(17)20/h1,3-10,17H,11-12H2,(H,25,26)(H,27,28) |
InChI Key |
DUOXJYWPUJWSAT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B11488705.png)
![1-(4-chlorophenyl)-2-hydroxy-6-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11488708.png)
![1-[(4-Nitrobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B11488710.png)
![Methyl 2-[bis(2-methylpropoxy)phosphoryl]-2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate](/img/structure/B11488711.png)
![N-(2-{[(4-tert-butylphenyl)carbonyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488713.png)
![N-[2-(6,7-dimethoxyisoquinoline-1-carbonyl)-4,5-dimethoxyphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11488714.png)

![2-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-(propan-2-yl)benzenesulfonamide](/img/structure/B11488724.png)
![Ethyl 4-[2-chloro-6-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)phenyl]piperazine-1-carboxylate](/img/structure/B11488731.png)
![4-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-1-(2-fluorophenyl)piperazine-2,5-dione](/img/structure/B11488732.png)
![2-{5-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-ethoxyphenyl}-2H-benzotriazole](/img/structure/B11488739.png)

![3-chloro-6-methoxy-2,4-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B11488753.png)

